Cas no 70048-88-3 (3'-Chloro-3,3-dimethylbutyrophenone)

3'-Chloro-3,3-dimethylbutyrophenone is a versatile compound with a complex structure. It offers high purity and stability, making it suitable for various applications, including synthetic chemistry and pharmaceutical research. This compound's unique structural features contribute to its distinct reactivity profile, which is advantageous for targeted synthesis and functionalization.
3'-Chloro-3,3-dimethylbutyrophenone structure
70048-88-3 structure
商品名:3'-Chloro-3,3-dimethylbutyrophenone
CAS番号:70048-88-3
MF:C12H15OCl
メガワット:210.6999
MDL:MFCD03841090
CID:880398
PubChem ID:24723988

3'-Chloro-3,3-dimethylbutyrophenone 化学的及び物理的性質

名前と識別子

    • 1-(3-chlorophenyl)-3,3-dimethylbutan-1-one
    • 3'-CHLORO-3,3-DIMETHYLBUTYROPHENONE
    • MFCD03841090
    • AKOS013204150
    • DTXSID40642387
    • 70048-88-3
    • SCHEMBL12221558
    • 3'-Chloro-3,3-dimethylbutyrophenone
    • MDL: MFCD03841090
    • インチ: InChI=1S/C12H15ClO/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3
    • InChIKey: MZDXGLXULDGAJI-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)CC(=O)C1=CC(=CC=C1)Cl

計算された属性

  • せいみつぶんしりょう: 210.08100
  • どういたいしつりょう: 210.0811428g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • PSA: 17.07000
  • LogP: 3.95890

3'-Chloro-3,3-dimethylbutyrophenone セキュリティ情報

3'-Chloro-3,3-dimethylbutyrophenone 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

3'-Chloro-3,3-dimethylbutyrophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C083270-500mg
3'-Chloro-3,3-dimethylbutyrophenone
70048-88-3
500mg
$ 735.00 2022-06-06
abcr
AB363931-1 g
3'-Chloro-3,3-dimethylbutyrophenone, 97%; .
70048-88-3 97%
1 g
€841.90 2023-07-19
abcr
AB363931-1g
3'-Chloro-3,3-dimethylbutyrophenone, 97%; .
70048-88-3 97%
1g
€841.90 2025-02-20
Fluorochem
203885-1g
3'-Chloro-3,3-dimethylbutyrophenone
70048-88-3 97%
1g
£483.00 2022-03-01
TRC
C083270-250mg
3'-Chloro-3,3-dimethylbutyrophenone
70048-88-3
250mg
$ 440.00 2022-06-06
Fluorochem
203885-2g
3'-Chloro-3,3-dimethylbutyrophenone
70048-88-3 97%
2g
£847.00 2022-03-01
A2B Chem LLC
AC68333-2g
3'-Chloro-3,3-dimethylbutyrophenone
70048-88-3 97%
2g
$984.00 2024-04-19
A2B Chem LLC
AC68333-5g
3'-Chloro-3,3-dimethylbutyrophenone
70048-88-3 97%
5g
$1989.00 2024-04-19
Crysdot LLC
CD12041555-1g
3'-Chloro-3,3-dimethylbutyrophenone
70048-88-3 95+%
1g
$433 2024-07-24
Crysdot LLC
CD12041555-5g
3'-Chloro-3,3-dimethylbutyrophenone
70048-88-3 95+%
5g
$1401 2024-07-24

3'-Chloro-3,3-dimethylbutyrophenone 関連文献

3'-Chloro-3,3-dimethylbutyrophenoneに関する追加情報

Professional Introduction to Compound with CAS No. 70048-88-3 and Product Name: 3'-Chloro-3,3-dimethylbutyrophenone

The compound with the CAS number 70048-88-3 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and biochemical research. Its product name, 3'-Chloro-3,3-dimethylbutyrophenone, provides a precise molecular description that is crucial for understanding its applications and interactions within various scientific frameworks.

This compound belongs to the class of butyrophenone derivatives, which are known for their diverse pharmacological properties. The presence of a chlorine substituent at the 3'-position and two methyl groups at the 3-position introduces unique electronic and steric characteristics that influence its reactivity and biological activity. Such structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on developing innovative drugs that target neurological disorders. Butyrophenone derivatives have been explored for their potential in modulating neurotransmitter systems, particularly dopamine receptors. The specific configuration of 3'-Chloro-3,3-dimethylbutyrophenone makes it an interesting candidate for further investigation in this context. Studies have begun to uncover its potential role as a precursor in the synthesis of ligands that could interact with D2 and D4 dopamine receptors, which are implicated in conditions such as Parkinson's disease and schizophrenia.

One of the most compelling aspects of this compound is its versatility in chemical transformations. The chlorine atom at the 3'-position allows for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, enabling chemists to tailor its properties for specific applications. This adaptability has made it a staple in synthetic organic chemistry laboratories where precision and control over molecular structure are paramount.

The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in the production of antipsychotic and anesthetic agents. The butyrophenone core is well-documented for its sedative and antiemetic effects, making derivatives like 3'-Chloro-3,3-dimethylbutyrophenone promising candidates for further development. Researchers are currently exploring its efficacy in animal models as a prelude to potential human trials, aiming to identify new therapeutic pathways.

From a biochemical perspective, the compound's interaction with biological targets is governed by its ability to penetrate cell membranes and bind to specific receptors. The dimethyl substitution at the 3-position enhances lipophilicity, facilitating better membrane penetration, while the chlorine atom modulates binding affinity through electronic effects. These properties are critical in determining its pharmacokinetic behavior and overall efficacy.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions using 3'-Chloro-3,3-dimethylbutyrophenone as a reference point. Machine learning models trained on large datasets of similar compounds have begun to predict binding affinities and metabolic pathways with remarkable precision. This has accelerated the drug discovery process by allowing researchers to screen hundreds of potential derivatives virtual before conducting costly wet-lab experiments.

The environmental impact of synthesizing and handling this compound is another area of growing concern. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic methods, particularly those employing transition metals or biocatalysts, are being explored as alternatives to traditional thermal processes. Such innovations not only improve sustainability but also enhance yield and purity.

In conclusion, 3'-Chloro-3,3-dimethylbutyrophenone (CAS No. 70048-88-3) represents a fascinating intersection of structural complexity and functional versatility. Its role as an intermediate in pharmaceutical synthesis underscores its importance in modern drug development. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to remain at the forefront of biochemical innovation.

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Amadis Chemical Company Limited
(CAS:70048-88-3)3'-Chloro-3,3-dimethylbutyrophenone
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清らかである:99%
はかる:1g
価格 ($):393.0